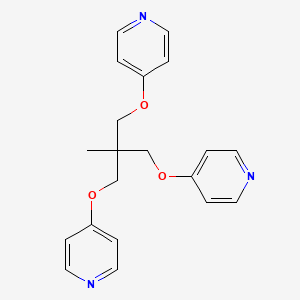

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine

Description

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a symmetric organic compound featuring two pyridine rings connected via a central 2-methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl backbone with ether (-O-) linkages. The branched propane core incorporates a methyl group and a pyridin-4-yloxymethyl substituent, conferring structural rigidity and electronic diversity. Its synthesis likely involves nucleophilic substitution reactions between pyridin-4-ol derivatives and halogenated propane intermediates, analogous to methods reported for structurally related bis(oxy)-linked compounds .

Structure

3D Structure

Properties

IUPAC Name |

4-[2-methyl-3-pyridin-4-yloxy-2-(pyridin-4-yloxymethyl)propoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-20(14-24-17-2-8-21-9-3-17,15-25-18-4-10-22-11-5-18)16-26-19-6-12-23-13-7-19/h2-13H,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPYQPNJFKVNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=NC=C1)(COC2=CC=NC=C2)COC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridine derivatives and the central propane-1,3-diyl unit.

Formation of Pyridine Ethers: The pyridine rings are functionalized with methoxy groups through nucleophilic substitution reactions.

Linkage Formation: The central propane-1,3-diyl unit is introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.

Final Assembly: The final compound is assembled by linking the functionalized pyridine rings to the central unit through ether bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the central linkage.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in organic synthesis and industrial processes.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions. It can also serve as a building block for designing molecules with specific biological activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The ability to modify its structure allows for the development of compounds with targeted biological effects.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The central propane-1,3-diyl linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous systems, focusing on molecular architecture, synthesis, and applications. Key examples include:

Structural Analogues

Physicochemical Properties

- Melting Points : Bis(oxy)-linked compounds (e.g., 2a–2c) exhibit high thermal stability (440–479°C) due to aromatic stacking and hydrogen bonding . The target compound’s melting point is expected to be lower (~250–300°C) due to the less polar pyridine substituents.

- Solubility : The pyridine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic bis(oxy) systems.

Biological Activity

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine (CAS Number: 163629-49-0) is a complex organic compound characterized by its unique structure, which includes a bis(pyridin-4-yloxy)methyl group connected to a propane-1,3-diyl backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : CHNO

- Molecular Weight : 444.48 g/mol

- LogP : 3.8688 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways and cellular functions.

- Metal Ion Coordination : It can form stable complexes with metal ions, which modulates biological processes and enhances its utility in catalysis.

- Neuroprotective Effects : Derivatives of this compound have been investigated for their potential neuroprotective effects, particularly as C-Abl inhibitors .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anti-Fibrotic Properties

The compound has shown anti-fibrotic effects with IC values around 45.69 μM, indicating its potential in treating fibrotic diseases.

Neuropharmacological Research

Studies have explored the neuropharmacological aspects of this compound, particularly its derivatives as potential treatments for neurodegenerative conditions through C-Abl inhibition.

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic processes.

- Neuroprotection in Animal Models : In vivo studies demonstrated that derivatives of this compound provided neuroprotective effects in animal models of neurodegeneration, suggesting a mechanism involving modulation of oxidative stress pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bipyridine | Two pyridine rings | Simpler bidentate ligand |

| Terpyridine | Three pyridine rings | Tridentate ligand capable of forming more complex structures |

| Quaterpyridine | Four pyridine rings | Tetradentate ligand with enhanced coordination capabilities |

These compounds differ primarily in their number of pyridine rings and functional groups, leading to variations in their chemical and biological properties.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis of bipyridine derivatives typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For similar compounds like 4,4’-dipyridine derivatives, diazonium chemistry and electrochemical grafting have been employed to introduce functional groups (e.g., nitrobenzyl or aminoethyl moieties) for immobilization on electrodes . To optimize yields:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Control reaction temperature (e.g., room temperature for coupling steps) to avoid side reactions.

- Purify intermediates via silica gel chromatography to ensure high purity before subsequent steps.

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

Evidence from analogous syntheses suggests yields can reach ~70–80% with rigorous purification .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and computational methods is critical:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy:

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks).

- Elemental Analysis:

- Confirm C, H, N, and O content within ±0.3% of theoretical values.

For purity assessment, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced: How can researchers functionalize this compound for immobilization on electrode surfaces in electrochemical studies?

Methodological Answer:

Functionalization strategies for electrode immobilization include:

- Diazonium Chemistry:

- Synthesize nitrobenzyl derivatives (e.g., N-(p-nitrobenzyl)-4,4’-dipyridine) and electrochemically reduce nitro groups to amino groups for covalent bonding to carbon electrodes .

- Aliphatic Linkers:

- Introduce aminoethyl groups (e.g., N-(2-aminoethyl)-4,4’-bipyridine) and use glutaraldehyde crosslinking for stable immobilization .

- Electrochemical Deposition:

- Apply chronopotentiometry or cyclic voltammetry (CV) to deposit the compound onto glassy carbon electrodes. Optimize deposition parameters (e.g., voltage range: −0.5 to +1.0 V vs. Ag/AgCl) .

Advanced: What strategies can resolve discrepancies in spectroscopic data when confirming the compound’s structure?

Methodological Answer:

Discrepancies often arise from impurities or conformational isomerism. To address this:

- Comparative Analysis:

- 2D NMR Techniques:

- Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyridine signals.

- X-ray Crystallography:

- If single crystals are obtainable, resolve the crystal structure to confirm bond angles and stereochemistry.

- Replicate Syntheses:

Safety: What are the key safety precautions when handling this compound during synthesis and storage?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Storage:

- Waste Disposal:

- Neutralize acidic/basic byproducts before disposal. Pyridine-containing waste should be treated as hazardous and incinerated .

- Emergency Measures:

- For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent spreading. In case of inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers evaluate the electrochemical properties of this compound for applications in bioelectrochemistry?

Methodological Answer:

- Cyclic Voltammetry (CV):

- Characterize redox peaks in a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, Pt counter). Scan rates of 50–100 mV/s are typical for pyridine derivatives .

- Electrochemical Impedance Spectroscopy (EIS):

- Measure charge-transfer resistance (Rct) to assess immobilization efficiency on electrodes.

- Applications:

- Detect oxygen or hydrogen peroxide via modified electrodes. For example, N-(p-nitrobenzyl)-4,4’-dipyridine shows sensitivity to O₂ at −0.3 V .

Basic: What are the documented biological or pharmacological activities of structurally similar bipyridine derivatives?

Methodological Answer:

While specific data on this compound is limited, analogous dihydropyridine derivatives exhibit:

- Calcium Channel Modulation:

- Antimicrobial Activity:

- Enzyme Inhibition:

- Bipyridine motifs inhibit nitric oxide synthase (NOS) in vitro, with IC₅₀ values in the micromolar range .

Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- pKa Prediction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.